(1-benzyl-1H-benzimidazol-2-yl)methanol
CAS No.: 6646-70-4
Cat. No.: VC21323021
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6646-70-4 |
---|---|
Molecular Formula | C15H14N2O |
Molecular Weight | 238.28 g/mol |
IUPAC Name | (1-benzylbenzimidazol-2-yl)methanol |
Standard InChI | InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |
Standard InChI Key | BMKLUFBUYHXGGH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Introduction
Chemical Properties and Structure
(1-benzyl-1H-benzimidazol-2-yl)methanol possesses well-defined chemical properties that dictate its behavior in chemical reactions and biological systems. The compound has a molecular formula of C15H14N2O with a corresponding molecular weight of 238.28 g/mol . Structurally, it consists of a benzimidazole nucleus with a benzyl substituent linked to one of the nitrogen atoms in the imidazole ring, and a hydroxymethyl group attached to the C-2 position of the benzimidazole core.
The comprehensive chemical and physical properties of (1-benzyl-1H-benzimidazol-2-yl)methanol are summarized in the following table:
From a structural perspective, the hydroxymethyl group at the C-2 position is particularly significant as it provides a reactive site for further functionalization. This hydroxyl group can participate in various chemical transformations, including oxidation, esterification, etherification, and substitution reactions, which enhances the compound's utility as a synthetic intermediate in the preparation of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume